molecular formula C11H9BrN2O2S B13684338 Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate

Cat. No.: B13684338
M. Wt: 313.17 g/mol
InChI Key: HCYRPCHGWHJWEF-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate ( 1131604-68-6 ) is a chemical compound with a molecular formula of C11H9BrN2O2S and a molecular weight of 313.17 g/mol . It is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. This compound belongs to a class of molecules featuring a thiazole core linked to a brominated pyridine ring. Such heterocyclic scaffolds are of significant interest in medicinal and agricultural chemistry research. Specifically, thiazole and pyridine hybrids have been investigated for their potential in modulating biological pathways related to inflammation and immune function . The bromine atom on the pyridine ring serves as a reactive handle, making this compound a valuable building block (synthon) for further chemical transformations via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening campaigns. Researchers should handle this material with appropriate precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

ethyl 2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)9-6-17-10(14-9)7-3-8(12)5-13-4-7/h3-6H,2H2,1H3

InChI Key

HCYRPCHGWHJWEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate

General Synthetic Strategy

The most common synthetic route to this compound involves the cyclization of a thioamide intermediate derived from 5-bromopyridine-3-carboxylic acid or its derivatives with ethyl 2-chloroacetoacetate or similar thiazole precursors. This reaction typically proceeds under basic conditions with heating to promote the formation of the thiazole ring.

Step Reagents/Conditions Description
1. 5-Bromopyridine-3-carboxylic acid + Thioamide Formation of thioamide intermediate
2. Potassium carbonate (base), Dimethylformamide (solvent), Heat Cyclization to form the thiazole ring
3. Work-up and purification Isolation of this compound

This method is widely used due to its straightforward approach and relatively good yields.

Specific Synthetic Examples and Variations

Reaction of 5-Bromopyridine-3-carboxylic Acid with Thioamide
  • The reaction mixture consists of 5-bromopyridine-3-carboxylic acid and a suitable thioamide.
  • A base such as potassium carbonate is added to deprotonate and activate the carboxylic acid.
  • The solvent of choice is often dimethylformamide (DMF) due to its high boiling point and ability to dissolve polar reagents.
  • The mixture is heated to facilitate cyclization, forming the thiazole ring and the ethyl ester group.

This method yields this compound with high purity and is suitable for laboratory-scale synthesis.

Alternative Cyclization Using Ethyl 2-Chloroacetoacetate
  • Ethyl 2-chloroacetoacetate reacts with a pyridine-3-carbothioamide intermediate.
  • Reflux in ethanol or DMF in the presence of a base such as cesium carbonate or potassium carbonate.
  • This method is adapted from related thiazole syntheses and can be modified to incorporate bromine substituents on the pyridine ring.

This approach is supported by analogous syntheses of related thiazole derivatives and allows for structural diversification.

Industrial and Scale-Up Considerations

  • Continuous flow reactors can be employed to scale up the synthesis of this compound, ensuring consistent reaction conditions and product quality.
  • Catalysts and optimized reaction parameters such as temperature, solvent choice, and base concentration improve yield and reduce reaction time.
  • Industrial processes often adapt the laboratory methods with modifications to solvent recycling and waste minimization.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3) Facilitates deprotonation and ring closure
Solvent Dimethylformamide (DMF), Ethanol (EtOH) DMF preferred for solubility and thermal stability
Temperature 65–120 °C Heating promotes cyclization
Reaction Time 3–24 hours Monitored by TLC or HPLC for completion
Work-up Aqueous quench, extraction with ethyl acetate, drying over Na2SO4 Standard organic purification

Optimization studies indicate that reaction temperature and base equivalents significantly influence yield and purity.

Analytical Data Supporting Preparation

The identity and purity of this compound are confirmed by:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield (%) Reference
Thioamide cyclization 5-Bromopyridine-3-carboxylic acid + thioamide K2CO3 DMF Heating (80–120 °C), 6–12 h Moderate to High
Ethyl 2-chloroacetoacetate route Pyridine-3-carbothioamide + ethyl 2-chloroacetoacetate Cs2CO3 Ethanol or DMF Reflux, 12–24 h Moderate
Industrial scale-up Same as above Catalysts, bases Continuous flow solvents Optimized temperature and flow rate High

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the pyridine ring’s 5-position undergoes nucleophilic substitution under controlled conditions:

  • Reagents/conditions: Amines (e.g., morpholine), thiols, or alkoxides in polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃) at 80–120°C.

  • Products: Substituted pyridines (e.g., morpholine derivatives) with retained thiazole-ester functionality.

Example reaction:

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate+MorpholineK₂CO₃, DMF, 100°CEthyl 2-(5-Morpholinopyridin-3-yl)thiazole-4-carboxylate\text{Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate} + \text{Morpholine} \xrightarrow{\text{K₂CO₃, DMF, 100°C}} \text{Ethyl 2-(5-Morpholinopyridin-3-yl)thiazole-4-carboxylate}

Reaction ParameterValue
Yield72–85%
Reaction Time12–24 h

Suzuki-Miyaura Coupling

The bromopyridinyl group participates in palladium-catalyzed cross-couplings:

  • Reagents/conditions: Arylboronic acids, Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and ethanol/water solvent at 80°C.

  • Products: Biaryl derivatives with extended π-conjugation.

Case Study:
Coupling with phenylboronic acid yielded a bipyridyl-thiazole hybrid, demonstrating potential for optoelectronic materials:

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate+PhB(OH)₂Pd(PPh₃)₄Ethyl 2-(5-Phenylpyridin-3-yl)thiazole-4-carboxylate\text{this compound} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ethyl 2-(5-Phenylpyridin-3-yl)thiazole-4-carboxylate}

PropertyValue
Isolated Yield68%
Purity (HPLC)>95%

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives:

  • Acidic conditions: HCl (6M) in ethanol/water (1:1) at reflux .

  • Basic conditions: NaOH (2M) in THF/water at 60°C.

Outcomes:

  • Acidic hydrolysis produces the carboxylic acid in 85–90% yield .

  • Basic hydrolysis may lead to decarboxylation side products at elevated temperatures.

1,3-Dipolar Cycloaddition

The thiazole ring participates in cycloaddition reactions with dipolar species:

  • Reagents/conditions: Reaction with nitrile oxides or azides in toluene at 110°C .

  • Products: Bis-heterocyclic systems (e.g., pyrazole-thiazole hybrids).

Example:
Reaction with 5-amino-1-phenylpyrazole-4-carboxylate yielded a fused pyrazole-thiazole derivative via intermediate cyclo adduct formation :

Thiazole intermediate+EnaminonePyrazole-thiazole hybrid (MIC = 16 µg/mL vs E. coli)\text{Thiazole intermediate} + \text{Enaminone} \rightarrow \text{Pyrazole-thiazole hybrid (MIC = 16 µg/mL vs E. coli)}

Oxidation and Reduction

  • Oxidation: Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazole’s sulfur to sulfoxide (60% yield).

  • Reduction: NaBH₄/CuI reduces the thiazole ring to dihydrothiazole, modifying electronic properties.

Antimicrobial Activity of Derivatives

Derivatives synthesized via these reactions show significant bioactivity:

DerivativeMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Pyrazole-thiazole3216
Biphenyl-thiazole6432

Data adapted from in vitro studies .

This compound’s reactivity enables its use as a versatile scaffold in medicinal chemistry and materials science. Further studies should explore its applications in catalysis and targeted drug delivery.

Scientific Research Applications

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound containing both a thiazole and a pyridine ring. While comprehensive data tables and case studies specifically focusing on the applications of this particular compound are not available in the provided search results, we can discuss the potential applications based on the properties and uses of similar compounds.

Potential Applications

Given its structure as a thiazole derivative with a brominated pyridine substituent, this compound may have applications in various fields:

  • Pharmaceutical Chemistry: Thiazoles are a class of molecules that contribute to treatment drugs and are often seen in clinical trials . Many thiazole-containing compounds have demonstrated significant biological activities, including anticonvulsant and antitumor action . Pyridine derivatives have also been explored for various biological activities . Therefore, this compound could be a potential candidate for drug development.
  • Agrochemicals: Heterocyclic compounds, including thiazoles and pyridines, are common in agrochemicals . The presence of bromine can also influence the compound's reactivity and biological activity, making it useful as a potential pesticide or herbicide.
  • Material Science: Thiazole and pyridine derivatives are used in material science for creating polymers, dyes, and other functional materials . The combination of these heterocycles with an ester group could provide unique properties for new materials.
  • Chemical Synthesis: As a brominated compound, this compound can serve as a building block in organic synthesis. The bromine atom can be used for further functionalization through various cross-coupling reactions and other chemical transformations.

Related Research

While specific case studies for this compound are not available, research on related compounds provides some insight:

  • Thiazole-Pyridine Hybrids: Thiazole-pyridine hybrids have been screened for antitumor activity against cancer cell lines, with some showing better anti-breast cancer efficacy than standard drugs .
  • Thiazole Derivatives: Thiazole derivatives have demonstrated anticonvulsant action .
  • Pyridine Derivatives: Pyridine derivatives have been synthesized and tested for various biological activities, including anti-HIV-1 activity .
  • Anti-diabetic properties: Chalcones, which can be related to thiazole and pyridine compounds, have exhibited therapeutic potential in managing diabetes .

Future Research Directions

Further research is needed to explore the specific applications of this compound. This could include:

  • Biological Activity Screening: Testing the compound against a range of biological targets to identify potential therapeutic applications.
  • Material Science Studies: Investigating its properties as a building block for new materials.
  • Synthetic Chemistry: Exploring its use as a synthon for synthesizing more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s derivatives .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Bromine at the pyridine 5-position (target compound) vs.
  • Ester Group : Methyl esters (e.g., SY359341) may exhibit lower solubility compared to ethyl esters, impacting pharmacokinetics .
  • Substituent Diversity: Aminoalkylamide derivatives (e.g., ) show enhanced antitumor activity, suggesting that functionalization of the thiazole 2-position is critical for biological efficacy.

Antitumor Activity

  • Molecular docking studies suggest that bromine enhances hydrophobic interactions with target proteins .
  • Ethyl 2-[3(diethylamino)propanamido]-thiazole-4-carboxylate: Exhibits IC₅₀ values <10 µM against leukemia cells, attributed to the aminoalkylamide side chain improving cellular uptake .
  • Ethyl 2-(2-nitrobenzylidene)hydrazinyl-thiazole-4-carboxylate : Demonstrated antiproliferative activity via π–π stacking interactions confirmed by X-ray crystallography .

Physicochemical and ADMET Properties

  • Metabolic Stability : Ester groups are prone to hydrolysis, but ethyl esters generally exhibit slower degradation than methyl esters .
  • Toxicity: Limited data exist for the target compound, but related 2-aminothiazoles show low hepatotoxicity in preclinical models .

Biological Activity

Ethyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Overview

This compound features a thiazole ring fused with a brominated pyridine moiety, which enhances its reactivity and biological profile. The presence of the ethyl ester group contributes to its solubility and bioavailability.

Target Enzymes and Pathways

The compound primarily targets UDP-N-acetylmuramate/L-alanine ligase , an enzyme crucial for bacterial cell wall synthesis. By inhibiting this enzyme, this compound disrupts the peptidoglycan biosynthesis pathway , leading to antibacterial effects.

Interaction with Biological Systems

The compound engages in protein-ligand interactions , affecting various biochemical pathways. It may also influence receptor activity within biological systems, contributing to its pharmacological effects.

Biological Activities

This compound has demonstrated several biological activities:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.
    • Effective against fungal strains, showcasing broad-spectrum antimicrobial potential.
  • Anticancer Potential :
    • Preliminary studies indicate cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
    • Structure-activity relationship (SAR) analyses reveal that modifications to the thiazole or pyridine rings can enhance cytotoxic activity .
  • Anticonvulsant Effects :
    • Some thiazole derivatives have shown anticonvulsant properties in animal models, indicating potential for neurological applications .

Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common bacterial strains. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL against E. coli and S. aureus, demonstrating effective inhibition at low concentrations .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Bacillus subtilis64

Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound exhibited IC50 values below 20 µM, indicating significant cytotoxicity. The compound's mechanism involves inducing apoptosis through mitochondrial pathways .

Q & A

Q. Advanced

  • Catalyst Screening : Test Pd(III) or Cu(I) catalysts to enhance coupling efficiency, as seen in analogous thiazole syntheses .
  • Temperature Control : Reactions at 60–80°C in anhydrous toluene improve kinetics while minimizing decomposition .
  • Workflow Automation : Use flow chemistry for precise reagent addition, reducing variability in exothermic steps .

What spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Q. Basic

  • NMR Spectroscopy : 1H-NMR^1 \text{H-NMR} (300–400 MHz in CDCl₃) identifies proton environments (e.g., thiazole C-H at δ 7.18 ppm, ethyl ester at δ 4.49 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+1]⁺ at m/z 343.0642) with <2 ppm error .

Q. Advanced

  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond angles and torsional strain. For example, dihedral angles between pyridine and thiazole rings are critical for electronic properties .
  • Validation Tools : The CIF file from SHELXL refinement checks for R-factor discrepancies (<5%) and ADDSYM validation in PLATON .

How do researchers address contradictions between computational predictions and experimental spectral data?

Q. Advanced

  • Cross-Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify steric/electronic mismatches .
  • Dynamic NMR : Variable-temperature 1H-NMR^1 \text{H-NMR} detects conformational exchange broadening, explaining discrepancies in peak splitting .

What methodologies assess the biological activity of this compound in kinase inhibition studies?

Q. Advanced

  • In Vitro Kinase Assays : Use recombinant TNIK or OCT3/4 proteins with ATP-competitive ELISA kits. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
  • Cell-Based Models : Treat HEK293 or cancer cell lines (e.g., 24-h exposure) and quantify gene expression (qPCR for Oct3/4) or apoptosis (Annexin V staining) .

How is regioselectivity achieved during functionalization of the thiazole ring?

Q. Advanced

  • Directing Groups : Install transient protecting groups (e.g., tert-butyl esters) to steer bromination to the pyridine C5 position .
  • Electrophilic Aromatic Substitution : Use Br₂/FeCl₃ in DCM at 0°C to minimize over-bromination .

What strategies mitigate degradation during long-term storage of this compound?

Q. Basic

  • Storage Conditions : Store at -20°C in amber vials under argon. Solubility in DMSO (≥28.3 mg/mL) prevents hydrolysis .
  • Stability Monitoring : Quarterly HPLC checks (C18 column, acetonitrile/water gradient) detect ester hydrolysis or thiazole ring oxidation .

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